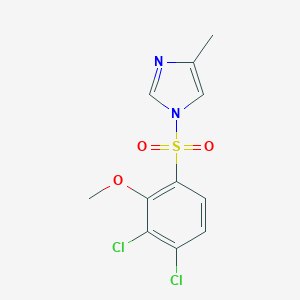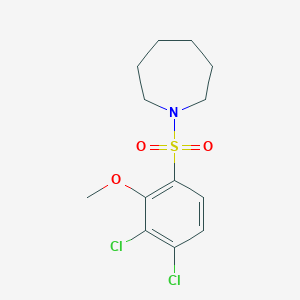
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a dichloromethoxyphenyl ring, which is further connected to a methylimidazole moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with a methylimidazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.
Scientific Research Applications
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloromethoxyphenyl ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biological processes, making the compound a valuable tool for studying cellular mechanisms.
Comparison with Similar Compounds
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole can be compared with other similar compounds, such as:
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-mesitylpiperazine: This compound has a piperazine ring instead of an imidazole ring, which may result in different chemical and biological properties.
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-(2-ethylphenyl)piperazine: The presence of an ethylphenyl group instead of a methyl group can influence the compound’s reactivity and interactions.
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine: The dimethylphenyl group adds steric hindrance, potentially affecting the compound’s binding affinity and selectivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-5-15(6-14-7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSYBNAQWVEOSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-ethoxyphenol](/img/structure/B345730.png)
![4-[4-(Propan-2-yl)phenyl]-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345737.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)


![4-Chloro-1-[(4-methylpiperidyl)sulfonyl]naphthalene](/img/structure/B345785.png)




![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)


